Lipophilicity (XLogP3) Comparison: Target Compound vs. 1-Carbonitrile Analog (CAS 37071-20-8)
The target compound exhibits a computed XLogP3 value of 3.6, placing it in a favorable lipophilicity range for passive membrane permeability while maintaining aqueous solubility [1]. By comparison, the closest congener—2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile (CAS 37071-20-8)—is predicted to have an XLogP approximately 1.0–1.4 log units lower (estimated ~2.2–2.6) due to the polar carbonitrile group replacing the methyl ester . This ~60–80% greater partition coefficient for the target compound represents a meaningful difference in predicted ADME behavior that would affect compound prioritization in early-stage screening cascades [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 (PubChem computed) |
| Comparator Or Baseline | 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile (CAS 37071-20-8): XLogP3 estimated ~2.2–2.6; no experimental logP published |
| Quantified Difference | ∆ XLogP3 ≈ +1.0 to +1.4 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release); comparator value estimated based on structural fragment contributions |
Why This Matters
A difference of ≥1 log unit in XLogP3 directly impacts predicted oral absorption, blood-brain barrier penetration, and nonspecific protein binding, making the target compound a functionally distinct chemical probe from its carbonitrile analog.
- [1] PubChem Compound Summary CID 3717343. Computed Properties: XLogP3 = 3.6. National Center for Biotechnology Information. View Source
- [2] Molbase / qiye.molbase.cn. Methyl 2-amino-7-methoxy-4,5-dihydrobenzo[e][1]benzothiole-1-carboxylate. LogP 3.4723, PSA 89.79, Density 1.316 g/cm³. CAS 438199-49-6. View Source
